molecular formula C23H21NO3 B11497205 Benzyl (2-dibenzo[b,d]furan-2-yl-1-methylethyl)carbamate

Benzyl (2-dibenzo[b,d]furan-2-yl-1-methylethyl)carbamate

Cat. No.: B11497205
M. Wt: 359.4 g/mol
InChI Key: NDLMPZJAGUDTAJ-UHFFFAOYSA-N
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Description

Benzyl N-(2-dibenzo[b,d]furan-2-yl-1-methylethyl)carbamate is a complex organic compound that features a dibenzo[b,d]furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(2-dibenzo[b,d]furan-2-yl-1-methylethyl)carbamate typically involves multiple steps. One common approach is the O-arylation reaction of substituted phenols followed by the cyclization of diaryl ethers . Another method involves the employment of substituted biphenyls . These reactions often require metal complex catalysis to proceed efficiently .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques, are likely to be employed.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(2-dibenzo[b,d]furan-2-yl-1-methylethyl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Benzyl N-(2-dibenzo[b,d]furan-2-yl-1-methylethyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl N-(2-dibenzo[b,d]furan-2-yl-1-methylethyl)carbamate involves its interaction with specific molecular targets. These interactions can lead to the inhibition of enzymes or the modulation of protein-protein interactions. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo[b,d]furan: A simpler compound with similar structural features.

    Benzofuran: Another related compound with a furan ring fused to a benzene ring.

    Dibenzodioxin: A compound with two oxygen atoms in the furan ring.

Uniqueness

Benzyl N-(2-dibenzo[b,d]furan-2-yl-1-methylethyl)carbamate is unique due to its specific structural features and the presence of the carbamate group. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C23H21NO3

Molecular Weight

359.4 g/mol

IUPAC Name

benzyl N-(1-dibenzofuran-2-ylpropan-2-yl)carbamate

InChI

InChI=1S/C23H21NO3/c1-16(24-23(25)26-15-17-7-3-2-4-8-17)13-18-11-12-22-20(14-18)19-9-5-6-10-21(19)27-22/h2-12,14,16H,13,15H2,1H3,(H,24,25)

InChI Key

NDLMPZJAGUDTAJ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC2=C(C=C1)OC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4

Origin of Product

United States

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